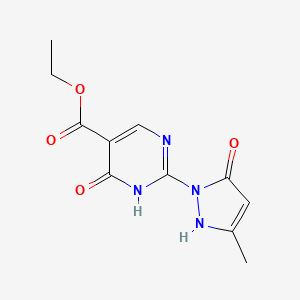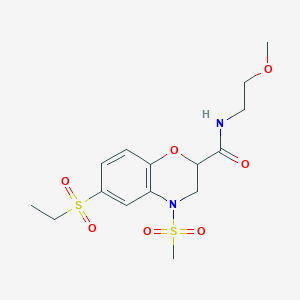
N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine
Vue d'ensemble
Description
Compounds like “N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine” belong to a class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the quinazoline ring and the introduction of the substituents . The exact method can vary depending on the specific substituents present in the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . The exact structure would depend on the specific substituents present in the compound .Chemical Reactions Analysis
The chemical reactions involving quinazolines can vary widely depending on the substituents present in the compound. They may undergo reactions such as alkylation, acylation, nitration, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental methods . These properties would depend on the specific substituents present in the compound .Applications De Recherche Scientifique
Synthesis and Antimalarial Applications
Synthesis and Reactivity : A study highlights the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, demonstrating the compound's versatility in generating derivatives through chemical transformations. This adaptability opens the door to exploring a broad spectrum of pharmacological activities, including antimalarial applications (Al-Salahi, 2010).
Antimicrobial Activity
Novel Derivatives and Their Antimicrobial Efficacy : Research into 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives has showcased their significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, indicating the potential for these compounds in treating infections (Al-Salahi et al., 2013).
Antitumor Activity
Exploration of Antitumor Properties : A comprehensive study on 4-methyl-2-quinazolinamine, identified from Streptomyces strains of Traditional Chinese Medicine (TCM) plant origin, reveals potent antiproliferative bioactivity. This suggests the compound's potential as a lead in developing novel antitumor agents, highlighting the importance of microbial metabolites in drug discovery (Vollmar et al., 2009).
Chemical Synthesis and Modification
Synthesis and Cyclization : A method for synthesizing 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide, which undergoes intramolecular cyclization, exemplifies the chemical versatility of such compounds. This process allows for the creation of a variety of derivatives, potentially useful in developing new pharmacologically active molecules (Burbulienė et al., 2006).
Transporter Interactions
Role in Efflux and Uptake Transporters : The detailed investigation of lapatinib, a derivative structurally similar to N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine, in the context of efflux and uptake transporters, sheds light on the compound's pharmacokinetics and potential drug interactions. Such studies are crucial for understanding the therapeutic implications and safety profile of new drug candidates (Polli et al., 2008).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. Quinazolines have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The exact mechanism of action would depend on the specific substituents present in the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylsulfanylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-21-16-19-14-5-3-2-4-13(14)15(20-16)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZNGUIEXGAPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187346 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-(methylthio)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866137-99-7 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-(methylthio)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-(methylthio)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160581.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-(4-phenylpiperazin-1-yl)quinolin-7-yl]acetamide](/img/structure/B3160590.png)

![1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol](/img/structure/B3160607.png)
![Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B3160615.png)
![O-(4-{2-[(4-methoxyphenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B3160620.png)
![6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3160627.png)
![ethyl 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B3160633.png)

![2-[2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3160650.png)
![Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3160654.png)
![2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B3160656.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone](/img/structure/B3160682.png)